GDP-fucose
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H25N5O15P2 |
|---|---|
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27) |
InChI Key |
LQEBEXMHBLQMDB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gdp Fucose
De Novo Biosynthesis Pathway of GDP-Fucose
The de novo pathway is the primary route for this compound synthesis, converting GDP-mannose through a series of enzymatic steps. This pathway is constitutively active in most mammalian cells and tissues.
The de novo biosynthesis of this compound begins with GDP-mannose, a nucleotide sugar derived from mannose or glucose metabolism. The conversion of GDP-mannose to this compound involves a three-step enzymatic process catalyzed by two key enzymes.
The first committed and often regulatory step in the de novo pathway is catalyzed by GDP-mannose 4,6-dehydratase (GMD), also known as GDP-D-mannose dehydratase or SDR3E1. GMD utilizes GDP-mannose as its substrate and catalyzes its conversion to GDP-4-keto-6-deoxymannose. This reaction involves the oxidation at the C-4 position and reduction at the C-6 position of the mannose moiety, accompanied by the loss of a water molecule. The enzyme requires NADP+ as a cofactor for this dehydration reaction. Structural and kinetic analyses have provided insights into the catalytic mechanism of GMD, revealing it as a member of the short-chain dehydrogenase/reductase (SDR) family of proteins.
The subsequent steps in the de novo pathway are catalyzed by a single bifunctional enzyme, GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase. This enzyme is known by several names, including FX protein, TSTA3 (Tissue Specific Transplantation Antigen 3), GFUS (GDP-L-Fucose Synthase), GER (GDP-keto-6-deoxymannose epimerase/reductase), and GFS (this compound synthetase). This enzyme utilizes the intermediate product of the GMD reaction, GDP-4-keto-6-deoxymannose, as its substrate. FX/TSTA3 catalyzes two distinct reactions: epimerization at the C-3 and C-5 positions of the sugar moiety and a subsequent NADPH-dependent reduction at the C-4 position. These combined activities transform GDP-4-keto-6-deoxymannose into the final product of the de novo pathway, GDP-L-fucose. Research suggests an ordered sequence of epimerizations, with C-3'' epimerization occurring before C-5'' epimerization.
Metabolic Intermediates
The primary metabolic intermediate generated during the de novo biosynthesis of this compound is GDP-4-keto-6-deoxymannose. This compound is formed from GDP-mannose by the action of GMD and serves as the substrate for the subsequent reactions catalyzed by FX/TSTA3, leading to the formation of this compound.
Table 1: Key Enzymes and Substrates in the De Novo this compound Biosynthesis Pathway
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |
| GDP-Mannose 4,6-Dehydratase (GMD/SDR3E1) | GDP-mannose | GDP-4-keto-6-deoxymannose | NADP+ |
| GDP-Keto-6-deoxymannose 3,5-Epimerase/4-Reductase (FX/TSTA3/GFUS/GER/GFS) | GDP-4-keto-6-deoxymannose | GDP-L-fucose | NADPH |
Salvage Biosynthesis Pathway of this compound
In addition to the de novo route, cells can also synthesize this compound through a salvage pathway that utilizes free L-fucose. This pathway provides an alternative source of this compound, particularly when exogenous fucose is available or when fucose is released from the degradation of fucosylated glycoconjugates.
The salvage pathway begins with the uptake of free L-fucose into the cytosol. This free fucose can originate from the extracellular environment or from the lysosomal breakdown of intracellular fucosylated molecules catalyzed by α-fucosidase. The free L-fucose is then converted to this compound through a two-step enzymatic process.
The first step involves the phosphorylation of L-fucose to L-fucose-1-phosphate, a reaction catalyzed by the enzyme fucokinase (FCSK or FUK). Subsequently, L-fucose-1-phosphate is converted to GDP-L-fucose by the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as this compound pyrophosphorylase. This reaction involves the transfer of a guanylyl group from GTP to fucose-1-phosphate. In some organisms, like certain bacteria, these two steps are catalyzed by a single bifunctional enzyme. While the de novo pathway is the major source, the salvage pathway can become significant, especially with increased availability of free fucose, and has been exploited in research and therapeutic strategies to restore fucosylation in deficiency conditions.
Table 2: Key Enzymes and Substrates in the Salvage this compound Biosynthesis Pathway
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |
| Fucokinase (FCSK/FUK) | L-fucose, ATP | L-fucose-1-phosphate | ADP |
| Fucose-1-phosphate guanylyltransferase (FPGT) | L-fucose-1-phosphate, GTP | GDP-L-fucose | Pyrophosphate |
Enzymatic Steps: L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP/FPGT)
The salvage pathway synthesizes this compound from free L-fucose. oup.comresearchgate.net This process involves two main enzymatic steps. First, free L-fucose is phosphorylated to fucose-1-phosphate by the enzyme L-fucokinase (FCSK or FUK), an ATP-dependent reaction. mdpi.comnih.govplos.orguniprot.orgnih.gov Subsequently, fucose-1-phosphate is converted to this compound by fucose-1-phosphate guanylyltransferase (FPGT), also known as this compound pyrophosphorylase. nih.govplos.orguniprot.orgnih.govebi.ac.uk This reaction utilizes GTP. nih.govuniprot.org In some organisms, such as bacteria and plants, a single bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), catalyzes both steps of the salvage pathway. nih.govuniprot.orgpnas.org Human FPGT is the main domain of the protein that catalyzes the formation of GDP-L-fucose from GTP and L-fucose-1-phosphate. ebi.ac.uk
Interplay and Regulation of De Novo and Salvage Pathways
The de novo and salvage pathways for this compound synthesis are interconnected and subject to regulatory mechanisms that ensure appropriate levels of this compound are available for cellular needs. plos.orgnih.govexlibrisgroup.com While traditionally considered to operate somewhat independently, research indicates a mutual influence between these pathways. plos.orgexlibrisgroup.com
Quantitative studies in mammalian cells, such as HeLa cells, suggest that the de novo pathway is the major contributor to the total cellular this compound pool, accounting for approximately 90% of the total, while the salvage pathway contributes the remaining 10%. researchgate.netresearchgate.netplos.orgnih.govnih.gov However, the relative contribution can be influenced by the availability of exogenous fucose. rupress.org
Cellular this compound levels and fucosylation patterns can be influenced by the availability of exogenous monosaccharides. Supplementation with exogenous fucose can significantly impact the balance between the de novo and salvage pathways. Exogenous fucose is efficiently utilized by the salvage pathway, and at sufficient concentrations (e.g., 30-50 μM), it can substantially suppress the de novo pathway. rupress.orgnih.gov This suppression is likely due to the feedback inhibition of GMDS by the increased intracellular this compound derived from the salvage pathway. rupress.orgnih.gov
In contrast, supplementation with mannose, a precursor for the de novo pathway, increases intracellular GDP-mannose but does not necessarily lead to a proportional increase in intracellular this compound concentration. nih.govrupress.org While mannose is utilized more efficiently for fucosylation compared to glucose, the de novo pathway's contribution can be less sensitive to exogenous fucose than the contribution from glucose. rupress.org This suggests the potential existence of distinct, non-homogeneous pools of this compound and GDP-mannose within the cytoplasm. rupress.org
Intracellular Compartmentalization and Trafficking of this compound
This compound is synthesized in the cytosol but is required as a substrate by fucosyltransferases located predominantly in the Golgi apparatus and, for certain fucosylation events, in the endoplasmic reticulum. mdpi.comresearchgate.netnih.gov Therefore, the intracellular transport and compartmentalization of this compound are critical for proper protein and lipid fucosylation. researchgate.netebi.ac.uk
The transport of this compound from the cytosol into the lumen of the Golgi apparatus is primarily mediated by a dedicated transporter protein, SLC35C1 (Solute Carrier family 35 member C1), also known as this compound transporter 1 (GFTP). researchgate.netoup.comtandfonline.comwikipedia.orgnih.govgenecards.orgebi.ac.ukebi.ac.uk SLC35C1 is a transmembrane protein located in the Golgi membrane. researchgate.netnih.govgenecards.orgashpublications.org It functions as an antiporter, coupling the import of this compound into the Golgi lumen with the export of GMP (guanosine 5'-monophosphate) into the cytoplasm. researchgate.netebi.ac.uk Mutations in the SLC35C1 gene are associated with Leucocyte Adhesion Deficiency type II (LAD II), also known as Congenital Disorder of Glycosylation type IIc (CDG-IIc), a rare autosomal recessive disorder characterized by deficient fucosylation and associated clinical manifestations. oup.comwikipedia.orgnih.govashpublications.orgresearchgate.net
Transport Mechanisms to Golgi and Endoplasmic Reticulum Lumen
Fucosylation, the process that utilizes this compound, primarily occurs within the lumen of the Golgi apparatus and the endoplasmic reticulum (ER), despite this compound being synthesized in the cytosol. mdpi.comnih.govnih.gov Therefore, the transport of this compound across the membranes of these organelles is an essential step for fucosylation.
The primary transporter responsible for moving this compound into the Golgi lumen in mammals is SLC35C1, a nucleotide sugar transporter. mdpi.comnih.gov This transporter facilitates the import of this compound into the Golgi while simultaneously exporting GMP into the cytoplasm. nih.govjci.org This antiport mechanism helps to drive the uptake of this compound into the Golgi lumen. Mutations in the SLC35C1 gene are associated with Leukocyte Adhesion Deficiency type II (LAD II), a disorder characterized by a severe reduction in fucosylated glycans on the cell surface due to impaired this compound transport into the Golgi. nih.govjci.orgcapes.gov.br
While SLC35C1 is the major Golgi this compound transporter, evidence suggests the existence of other transport mechanisms and transporters. In Drosophila, two this compound transporters, Gfr (Golgi this compound transporter) and Efr (ER this compound transporter), have been identified. nih.govnih.govresearchgate.net Gfr is localized to the Golgi, while Efr is specifically found in the ER. nih.govnih.gov These transporters function redundantly in the O-fucosylation of Notch, which occurs in the ER. nih.govnih.govresearchgate.net This suggests that this compound can be transported directly into the ER via Efr or indirectly from the Golgi to the ER, possibly through retrograde vesicular trafficking. nih.govresearchgate.net
In mammals, while SLC35C1 is key for Golgi transport, there is also evidence for SLC35C1-independent fucosylation, particularly in the ER. nih.govmdpi.com SLC35C2, a homolog of SLC35C1, has been shown to localize predominantly in the Golgi but also in the ER and ER-Golgi intermediate compartment. nih.gov SLC35C2 is specifically required for the O-fucosylation of certain proteins, including the Notch receptor, which does not require SLC35C1 activity, further supporting the idea of distinct transport routes and potentially other, as-yet-unknown, ER-localized this compound transporters in mammals. nih.govmdpi.comcapes.gov.br
Concept of Distinct Intracellular this compound Pools and Differential Utilization
Recent research indicates that the concept of a single, homogenous intracellular pool of this compound is likely an oversimplification. Instead, evidence suggests the existence of distinct intracellular this compound pools, and cells can selectively utilize these pools depending on the origin of the fucose and the specific fucosylation event occurring. mdpi.comnih.gov
Studies using differentially labeled monosaccharides have demonstrated that cells can identify and selectively use different this compound pools based on their metabolic heritage (e.g., from the de novo pathway or the salvage pathway). mdpi.comnih.gov This differential utilization is not only dependent on the origin of the fucose but also on the specific fucosyltransferase involved and the type of glycan being modified (e.g., N-glycans versus O-glycans). mdpi.comnih.gov
For example, research has shown that N-glycan-linked fucose relies on various this compound pools to different extents compared to O-linked fucose. nih.gov Furthermore, in cells deficient in the major Golgi transporter SLC35C1, the remaining fucosylation, which occurs via SLC35C1-independent routes, preferentially utilizes this compound derived from the salvage pathway over the de novo pathway. nih.govresearchgate.net This suggests that the transport systems for this compound in the Golgi and potentially the ER can discriminate between substrate pools originating from different metabolic pathways. nih.govresearchgate.net
Data Table: Key Enzymes and Transporters in this compound Metabolism
| Component | Role | Location (Mammals) | Associated Pathway(s) |
| GDP-mannose 4,6-dehydratase (GMD) | Catalyzes a step in de novo this compound synthesis. oup.complos.org | Cytosol | De novo pathway oup.complos.org |
| FX protein (GDP-keto-6-deoxymannose 3,5-epimerase, 4-reductase) | Catalyzes steps in de novo this compound synthesis. oup.complos.org | Cytosol | De novo pathway oup.complos.org |
| L-fucose kinase (FUK) | Phosphorylates free fucose in the salvage pathway. mdpi.comhmdb.ca | Cytosol | Salvage pathway mdpi.comhmdb.ca |
| Fucose-1-phosphate guanylyltransferase (FPGT) | Converts fucose-1-phosphate and GTP to this compound. mdpi.comhmdb.cawikipedia.org | Cytosol | Salvage pathway mdpi.comhmdb.ca |
| SLC35C1 | Major Golgi this compound transporter. mdpi.comnih.govjci.org | Golgi membrane | Transport to Golgi lumen jci.org |
| SLC35C2 | Transporter with roles in O-fucosylation, found in Golgi and ER. nih.gov | Golgi and ER membranes nih.gov | Transport to Golgi/ER lumen nih.gov |
| Efr (ER this compound transporter) | ER this compound transporter (identified in Drosophila). nih.govnih.gov | ER membrane (Drosophila) | Transport to ER lumen nih.govnih.gov |
| Gfr (Golgi this compound transporter) | Golgi this compound transporter (identified in Drosophila). nih.govresearchgate.net | Golgi membrane (Drosophila) | Transport to Golgi lumen nih.govresearchgate.net |
Enzymology of Gdp Fucose Synthesis and Utilization
Characterization of GDP-Mannose 4,6-Dehydratase (GMD)
GDP-mannose 4,6-dehydratase (GMD), also known as GDP-D-mannose dehydratase or SDR3E1, is the first enzyme in the de novo GDP-fucose biosynthesis pathway. wikipedia.orgnih.govgenecards.org It catalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. oup.comresearchgate.netnih.govontosight.ai This step is considered the first and regulatory step in the de novo pathway. rcsb.org
Enzymatic Mechanism and Cofactor Requirements
GMD catalyzes an oxidation at the C-4 position of GDP-mannose, followed by a reduction at the C-6 position, resulting in the loss of a water molecule and the formation of GDP-4-keto-6-deoxymannose. researchgate.net This reaction requires the cofactor NADP. wikipedia.orgoup.comnih.gov During the reaction, NADP is reduced to NADPH. oup.com GMD is a homodimeric protein, with each monomer containing two domains. rcsb.org The N-terminal domain is responsible for binding the NADP(H) cofactor, typically in a Rossmann fold structure, while the C-terminal domain contains the sugar-nucleotide binding site. rcsb.org Studies have determined the dissociation constants for NADP, NADPH, and GDP-mannose binding to GMD. rcsb.org Each GMD monomer can bind one cofactor and one substrate molecule, suggesting both subunits are catalytically active. rcsb.org
Substrate Specificity and Inhibition Kinetics
The primary substrate for GMD is GDP-mannose. wikipedia.org Research indicates that GMD exhibits specificity for this substrate, with no other substrates being utilized by this enzyme for the conversion to GDP-4-keto-6-deoxymannose. wikipedia.org this compound acts as a competitive inhibitor of GMD, suggesting that it binds to the same site as GDP-mannose. rcsb.org This competitive inhibition by the end product, this compound, provides a mechanism for feedback inhibition of the de novo fucose biosynthesis pathway. rcsb.org
Characterization of GDP-Keto-6-deoxymannose 3,5-Epimerase/4-Reductase (FX/TSTA3/GER/GFS)
GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase, also known by various names including FX, TSTA3, GER, and GFS (this compound synthetase), is the second enzyme in the de novo this compound biosynthesis pathway. oup.comresearchgate.netnih.govgenecards.org This enzyme catalyzes the conversion of the intermediate GDP-4-keto-6-deoxymannose to GDP-L-fucose. oup.comresearchgate.netontosight.ai
Bifunctional Enzyme Activities (Epimerase and Reductase)
FX/TSTA3/GER/GFS is a unique bifunctional enzyme possessing both epimerase and reductase activities. oup.comresearchgate.net It catalyzes two distinct steps: epimerization at the C-3 and C-5 positions of GDP-4-keto-6-deoxymannose and reduction of the ketone group at the C-4 position, ultimately yielding GDP-L-fucose. oup.comresearchgate.net Studies have shown that this enzyme can catalyze the epimerization of substrates even in the absence of NADPH, indicating that the epimerization and reduction reactions can occur independently. researchgate.net
Cofactor Requirements (NADPH/NADH)
The reductase activity of FX/TSTA3/GER/GFS requires a cofactor. oup.com NADPH is the required cofactor for the reduction step catalyzed by this enzyme. oup.comresearchgate.net While the enzyme can utilize both NADPH and NADH, it exhibits higher reaction rates with NADPH. researchgate.net
Here is a table summarizing the cofactor requirements for the de novo pathway enzymes:
| Enzyme | Step Catalyzed | Required Cofactor |
| GDP-Mannose 4,6-Dehydratase (GMD) | GDP-mannose to GDP-4-keto-6-deoxymannose | NADP |
| GDP-Keto-6-deoxymannose 3,5-Epimerase/4-Reductase (FX...) | GDP-4-keto-6-deoxymannose to GDP-L-fucose | NADPH |
Characterization of L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP)
The salvage pathway for this compound synthesis provides an alternative route that utilizes free L-fucose. plos.orgacs.org This pathway involves the enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP). acs.org FKP is a bifunctional enzyme that catalyzes two steps in this pathway. acs.org First, it phosphorylates free L-fucose to form L-fucose-1-phosphate. acs.org Subsequently, it converts L-fucose-1-phosphate into this compound. acs.org This process involves the reaction of L-fucose-1-phosphate with GTP, releasing pyrophosphate. The characterization of FKP highlights its role in recycling free fucose into the activated form, this compound, for subsequent glycosylation reactions.
Here is a table outlining the steps catalyzed by FKP in the salvage pathway:
| Step | Reactant 1 | Reactant 2 | Product 1 | Product 2 | Enzyme |
| 1 | L-fucose | ATP | L-fucose-1-phosphate | ADP | FKP |
| 2 | L-fucose-1-phosphate | GTP | This compound | Pyrophosphate | FKP |
Dual Enzymatic Activities and Reaction Cascade
The de novo synthesis of GDP-L-fucose from GDP-D-mannose involves a two-step enzymatic cascade catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase/4-reductase (GMER), also known as FX in humans. plos.orgresearchgate.netnih.govnih.govdrugbank.comresearchgate.netoup.com
GDP-D-mannose --(GMD)--> GDP-4-keto-6-deoxy-D-mannose --(GMER/FX, NADPH)--> GDP-L-fucose
The salvage pathway, in contrast, utilizes free L-fucose as a starting material. plos.orgresearchgate.netoup.com This pathway involves the phosphorylation of L-fucose by fucokinase to form fucose-1-phosphate, which is then converted to GDP-L-fucose by this compound pyrophosphorylase. plos.orgresearchgate.netoup.com
Substrate Versatility and Tolerance for Modifications
The primary substrate for the de novo synthesis pathway is GDP-D-mannose, which can be synthesized from glucose or mannose. mdpi.com The enzymes involved in this pathway, GMD and GMER/FX, exhibit specificity for their respective nucleotide-sugar substrates.
While the core de novo pathway is well-defined, some variations or related activities have been observed in other organisms. For instance, a GMD from a Chlorella virus was found to possess an additional NADPH-dependent reductase activity that leads to the formation of GDP-D-rhamnose, alongside its dehydratase activity for GDP-L-fucose synthesis. nih.gov This suggests that enzymes within this family can, in some contexts, exhibit versatility in their product formation depending on the organism and specific enzyme structure.
Research into the active sites of these enzymes, such as GMER (FX), has identified specific residues critical for catalysis and substrate interaction. nih.govresearchgate.netrcsb.org Mutations in these residues can impact the reaction efficiency and potentially alter substrate or intermediate handling. nih.govresearchgate.net
Data suitable for a table on this compound Synthesis Enzymes:
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor(s) | Pathway |
| GDP-mannose 4,6-dehydratase (GMD) | Dehydration | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | NADP+ | De novo |
| GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase/4-reductase (GMER/FX) | Epimerization (C-3'', C-5''), Reduction (C-4) | GDP-4-keto-6-deoxy-D-mannose | GDP-L-fucose | NADPH | De novo |
| Fucokinase | Phosphorylation | L-fucose, ATP | Fucose-1-phosphate, ADP | ATP | Salvage |
| This compound pyrophosphorylase | Pyrophosphorylase activity | Fucose-1-phosphate, GTP | GDP-L-fucose, Pyrophosphate (PPi) | GTP | Salvage |
Note: This table presents data suitable for an interactive format.
Fucosyltransferases Utilizing this compound
This compound serves as the essential donor substrate for fucosyltransferases (FUTs), a family of enzymes that catalyze the transfer of L-fucose to various acceptor molecules, including oligosaccharides, glycoproteins, glycolipids, and glycoRNAs. mdpi.comscielo.br These enzymes are critical for generating the diverse array of fucosylated structures found in biological systems.
Overview of Mammalian Fucosyltransferase Families (FUTs, POFUTs)
In mammals, there are 13 identified fucosyltransferases, which are classified into distinct families based on their linkage specificities and the types of acceptor substrates they modify. mdpi.commdpi.comnih.gov These families include:
α1,2-FUTs: This family contains FUT1 and FUT2. mdpi.com They are primarily involved in the synthesis of H antigens. oup.comnih.gov
α1,3/4-FUTs: This is the largest family, comprising FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, and FUT11. mdpi.com These enzymes are responsible for the creation of Lewis antigens. mdpi.comscielo.broup.comnih.gov
α1,6-FUT: This family contains only one member, FUT8. mdpi.com FUT8 is unique in mammals as it catalyzes core fucosylation of N-glycans. mdpi.commdpi.comoup.comoup.com
Protein O-Fucosyltransferases (POFUTs): This family includes POFUT1, POFUT2, POFUT3, and POFUT4. mdpi.comnih.gov Unlike other FUTs that modify glycans, POFUTs transfer fucose directly to the hydroxyl groups of serine or threonine residues within specific protein sequences (O-fucosylation). scielo.brmdpi.comnih.govoup.comnih.govuu.nl POFUT3 and POFUT4 were previously referred to as FUT10 and FUT11, respectively. nih.gov
While most FUTs are type II transmembrane proteins localized in the Golgi apparatus, where they modify glycans, the POFUTs are primarily found in the endoplasmic reticulum (ER) and modify folded protein domains. mdpi.comscielo.brnih.gov
Substrate Specificity and Linkage Formation (α1,2, α1,3/4, α1,6, O-fucosylation)
The specificity of fucosyltransferases dictates the type of glycosidic linkage formed and the acceptor molecule utilized.
α1,2-Fucosylation: Catalyzed by FUT1 and FUT2, this involves the addition of fucose with an alpha(1,2) linkage to a terminal galactose residue, commonly found on type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) chains, leading to the formation of H antigens. oup.comnih.gov
α1,3/4-Fucosylation: Performed by the α1,3/4-FUTs, this results in the addition of fucose with an alpha(1,3) or alpha(1,4) linkage to a subterminal N-acetylglucosamine (GlcNAc) residue. mdpi.comscielo.broup.comnih.gov This activity is responsible for the biosynthesis of Lewis antigens, such as Lewisx, Lewisy, Lewisa, and Lewisb, as well as their sialylated forms. mdpi.com FUT3 and FUT5 are known to catalyze both α1,3 and α1,4 linkages. scielo.br
α1,6-Fucosylation: Catalyzed solely by FUT8 in mammals, this process, known as core fucosylation, involves the transfer of fucose via an alpha(1,6) linkage to the innermost GlcNAc residue of the chitobiose core of N-glycans. mdpi.commdpi.comoup.comoup.com
O-Fucosylation: Mediated by POFUTs, this involves the direct attachment of fucose through an O-glycosidic bond to the hydroxyl group of specific serine or threonine residues within proteins. scielo.brmdpi.comnih.govoup.comnih.govuu.nl POFUT1 specifically targets epidermal growth factor-like (EGF) repeats containing a defined consensus sequence, while POFUT2 modifies thrombospondin type 1 repeats (TSRs). mdpi.comnih.govuu.nl POFUT3 and POFUT4 fucosylate EMI domains. nih.gov
Data suitable for a table on Mammalian Fucosyltransferase Families and Specificity:
| Family | Enzyme Members (Human) | Cellular Localization | Linkage Specificity | Acceptor Substrate(s) | Key Glycan/Protein Structures Formed |
| α1,2-FUTs | FUT1, FUT2 | Golgi | α1,2 | Terminal Galactose | H antigens |
| α1,3/4-FUTs | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11 | Golgi | α1,3 and/or α1,4 | Subterminal GlcNAc | Lewis antigens |
| α1,6-FUT | FUT8 | Golgi | α1,6 | Innermost GlcNAc of N-glycan core | Core-fucosylated N-glycans |
| Protein O-FUTs | POFUT1, POFUT2, POFUT3, POFUT4 | ER | O-linkage | Ser/Thr residues in specific protein domains (EGF, TSR, EMI) | O-fucosylated proteins |
Note: This table presents data suitable for an interactive format.
Mechanisms of Fucose Transfer
Fucosyltransferases belong to the larger family of glycosyltransferases (GTs), which catalyze the formation of glycosidic bonds. mdpi.com These enzymes facilitate the transfer of the fucose moiety from the donor substrate, this compound, to the appropriate acceptor molecule. mdpi.comscielo.br The catalytic mechanism typically involves the precise positioning of both the donor and acceptor substrates within the enzyme's active site. mdpi.comoup.comnih.gov
Many fucosyltransferases, like other GTs that utilize nucleotide sugars, require divalent metal ions, such as Mn2+, for optimal activity. nih.gov These metal ions often play a role as electrophilic catalysts, helping to stabilize the developing negative charge on the leaving group (GDP) during the transfer reaction. nih.gov
Studies on the reaction mechanisms of specific fucosyltransferases, such as human α1,3-fucosyltransferase V, suggest a general base-catalyzed mechanism. nih.gov This involves a catalytic residue within the enzyme abstracting a proton from the hydroxyl group of the acceptor molecule, making it a stronger nucleophile to attack the anomeric carbon of fucose. nih.gov Evidence also suggests that the glycosidic bond within this compound may undergo cleavage prior to the nucleophilic attack by the acceptor. nih.gov
The active sites of fucosyltransferases contain conserved amino acid residues that are crucial for binding the this compound donor and the acceptor substrate, as well as for facilitating the catalytic transfer. rcsb.orgoup.com Structural studies of some FUTs reveal a GT-B fold catalytic domain, characterized by two adjacent Rossmann folds, with the active site located in the cleft between these domains. uu.nl The precise arrangement of residues and the involvement of metal ions contribute to the enzyme's specificity for this compound and its ability to catalyze the formation of specific fucosidic linkages.
Genetic and Molecular Regulation of Gdp Fucose Metabolism
Gene Expression Regulation of GDP-Fucose Biosynthetic Enzymes
The cellular concentration of this compound is meticulously managed through the regulation of the enzymes involved in its biosynthesis and transport. This control is exerted at both the transcriptional and post-translational levels.
The expression of genes encoding this compound biosynthetic enzymes and the this compound transporter is subject to complex transcriptional regulation, responding to various cellular signals and pathological conditions. Studies have shown a simultaneous upregulation of the messenger RNA (mRNA) levels of enzymes in the de novo synthesis pathway—GDP-D-mannose-4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3)—along with the this compound transporter (SLC35C1) and fucosyltransferase VII in contexts of inflammation and tumorigenesis nih.gov. This coordinated upregulation suggests a concerted transcriptional program to enhance fucosylation during these processes.
One specific mechanism of transcriptional control involves the Transforming Growth Factor-β (TGF-β) signaling pathway. Research has demonstrated that TGF-β1 can specifically induce the expression of the human this compound transporter wikipedia.orgoup.com. This induction is mediated by the transcription factor Sp1, which binds to GC-rich motifs within the promoter region of the SLC35C1 gene wikipedia.orgoup.com. This regulatory link highlights a connection between a major signaling pathway involved in development and disease and the machinery of fucosylation.
Furthermore, epigenetic modifications such as DNA methylation have been implicated in the regulation of fucosylation-related genes, adding another layer of control to the expression of these key metabolic enzymes oup.com. Altered expression of several fucosylation pathway genes, including TSTA3, has been associated with poor prognosis in non-small cell lung cancer, underscoring the clinical relevance of this regulatory network nih.gov.
Beyond transcriptional control, the activity of this compound biosynthetic enzymes is also modulated after translation. A key mechanism is feedback inhibition, where the final product of the pathway, this compound, allosterically inhibits the activity of an early enzyme in the pathway. Specifically, this compound acts as a competitive inhibitor of GMDS, the first and rate-limiting enzyme in the de novo pathway rcsb.orgwikipedia.org. This provides a direct mechanism for the cell to sense and regulate the intracellular pool of this compound.
Protein-protein interactions also play a crucial role in regulating enzyme activity. Evidence suggests that the interaction between the two enzymes of the de novo pathway, GMDS and TSTA3, is necessary to maintain GMDS in a stable and active form oup.comresearchgate.net. In the absence of TSTA3, GMDS activity is not detected, indicating that the formation of a complex between these two enzymes is essential for the efficient synthesis of this compound researchgate.net. This interaction ensures the functional integrity of the biosynthetic pathway.
Genetic Manipulation of this compound Pathways in Cellular Models
The study of cellular models with genetically altered this compound pathways has been instrumental in elucidating the roles of specific enzymes and the consequences of altered fucosylation. These models primarily involve gene inactivation (knockout) or overexpression strategies.
The targeted inactivation of key genes in the this compound metabolic pathway has provided invaluable insights into their functions. Knocking out the genes for the de novo pathway enzymes, GMDS or TSTA3, in cell lines such as Chinese Hamster Ovary (CHO) cells leads to the production of completely non-fucosylated recombinant proteins, including therapeutic antibodies nih.govsemanticscholar.org. These afucosylated antibodies exhibit enhanced antibody-dependent cellular cytotoxicity (ADCC), a desirable characteristic for cancer immunotherapies semanticscholar.orgnih.govresearchgate.net.
Similarly, inactivation of the SLC35C1 gene, which encodes the Golgi this compound transporter, results in a dramatic reduction of cellular fucosylation cdghub.comresearchgate.net. SLC35C1 knockout in mouse embryonic stem cells leads to a loss of fucosylated N- and O-glycoproteins cdghub.com. In human cell lines, SLC35C1 knockout significantly reduces, but does not completely abolish, fucosylation, suggesting the existence of alternative, less efficient transport mechanisms bohrium.commdpi.commdpi.com. Notably, the fucosylation defects in SLC35C1 knockout cells can be partially or almost completely rescued by supplementing the culture medium with L-fucose, which fuels the salvage pathway for this compound synthesis bohrium.comnih.gov.
Table 1: Effects of Gene Inactivation on Fucosylation in Cellular and Animal Models
| Gene Knockout | Cellular/Animal Model | Key Findings on Fucosylation | References |
| GMDS | CHO cells | Production of completely non-fucosylated antibodies; absence of intracellular this compound. | nih.govresearchgate.net |
| TSTA3 (FX) | Mouse | Complete deficiency of fucosylation. | nih.gov |
| ESCC cells | Decreased fucosylation level, leading to suppressed cell invasion and tumor dissemination. | nih.gov | |
| SLC35C1 | Mouse | Tremendous reduction of fucosylated glycoconjugates; phenotype mimics human CDG-IIc. | researchgate.net |
| Human (HEK293T) & CHO cells | Significant decrease in N- and O-fucosylation; defects are reversible with fucose supplementation. | cdghub.commdpi.comnih.gov |
Conversely, overexpressing genes involved in this compound metabolism has been shown to enhance fucosylation and impact cellular behavior, particularly in cancer. In esophageal squamous cell carcinoma (ESCC) and lung cancer cells, the overexpression of TSTA3 leads to increased fucosylation levels, which in turn promotes tumor cell invasion and metastasis nih.govnih.gov. This is associated with the fucosylation of specific proteins like LAMP2 and ERBB2 nih.gov.
Table 2: Outcomes of Overexpressing this compound Pathway Genes
| Gene Overexpressed | Cellular Model | Primary Outcome | References |
| TSTA3 (FX) | Esophageal Squamous Cell Carcinoma (ESCC) Cells | Increased fucosylation, leading to enhanced cell invasion and tumor metastasis. | nih.gov |
| Lung Squamous Cell Carcinoma (LUSC) Cells | Associated with malignant characteristics and poor prognosis. | nih.gov | |
| SLC35C1 | Hepatocellular Carcinoma (HCC) Cells (Hep3B) | Dramatic increase in cellular fucosylation. | semanticscholar.orgoup.com |
Influence of Genetic Defects on Fucosylation Profiles
Genetic defects in the this compound metabolic pathway in humans lead to a group of rare diseases known as Congenital Disorders of Glycosylation (CDG). Mutations in the SLC35C1 gene are the cause of CDG-IIc, also known as Leukocyte Adhesion Deficiency type II (LAD II) wikipedia.orgoup.comnih.gov. This disorder is characterized by a global hypofucosylation of glycoproteins oup.comresearchgate.net.
The reduced availability of this compound in the Golgi of these patients impairs the synthesis of crucial fucosylated glycans, such as the sialyl-Lewis X antigen on neutrophils. This specific defect underlies the immunodeficiency seen in LAD II, as selectin-mediated leukocyte adhesion is faulty wikipedia.orgoup.com. The clinical manifestations of SLC35C1-CDG are severe and include recurrent bacterial infections, persistent leukocytosis, short stature, and severe developmental and mental retardation oup.comnih.govoup.com. The diverse phenotypes highlight the broad importance of fucosylation in mammalian development and physiology researchgate.net.
Different mutations in the SLC35C1 gene can lead to varying degrees of severity in the fucosylation defect, which may explain the diverse clinical presentations observed among patients nih.gov. In some cases, the resulting mutant transporter protein may have reduced function or be improperly localized within the cell nih.gov.
Animal models with defects in this pathway recapitulate the human disease phenotypes. For instance, TSTA3-knockout mice exhibit a complete lack of fucosylation, confirming that the de novo pathway is the primary source of this compound nih.gov. Mice deficient in the this compound transporter (Slc35c1 knockout) show severe growth retardation, impaired leukocyte adhesion, and other features that mimic human CDG-IIc/LAD II researchgate.net. These models are crucial for understanding the pathophysiology of these genetic disorders and for developing potential therapeutic strategies.
Alterations in Glycan Structures
The genetic and molecular regulation of Guanosine (B1672433) Diphosphate (B83284) (GDP)-fucose metabolism is fundamental to the proper assembly of glycan structures on glycoproteins and glycolipids. Disruptions in the genes governing the synthesis or transport of this compound can lead to significant alterations in cellular fucosylation, affecting the structure and function of numerous glycoconjugates.
Genetic manipulation of the enzymes in the de novo synthesis pathway for this compound has profound effects on glycan fucosylation. For instance, Chinese Hamster Ovary (CHO) cells with a mutation in the gene for GDP-mannose 4,6-dehydratase (GMD), a key enzyme in this pathway, exhibit a lack of this compound when cultured without supplementary fucose. researchgate.net Similarly, mutations in the gene for GDP-mannose-4,6-dehydratase (GMDS) in colon cancer cells can induce a malignant phenotype, highlighting the role of this pathway in maintaining normal cell physiology. nih.gov
The transport of this compound from the cytosol into the Golgi apparatus is another critical regulatory point. The solute carrier family 35 member C1 (SLC35C1) protein is the primary transporter responsible for this process. nih.gov Genetic knockout of the SLC35C1 gene in human cell lines, such as HEK293T, leads to a dramatic reduction in the core fucosylation of N-glycans. nih.govresearchgate.net While fucosylation is significantly compromised, low levels may still be detectable. researchgate.netresearchgate.net Strikingly, this defect in fucosylation can be almost completely reversed by supplementing the cell culture medium with millimolar concentrations of fucose, which boosts the salvage pathway of this compound synthesis. nih.govresearchgate.net This suggests the existence of an alternative, SLC35C1-independent transport mechanism that can utilize this compound, particularly when the salvage pathway is highly active. nih.govresearchgate.net Further studies have shown that this SLC35C1-independent transport preferentially uses this compound derived from the salvage pathway over that from the de novo pathway. nih.govresearchgate.net
The creation of a double knockout CHO cell line, deficient in both Slc35a1 (a CMP-sialic acid transporter) and Slc35c1, results in the production of N-glycans that lack both sialic acid and fucose. nih.gov Such cell lines are valuable tools for studying the specific roles of terminal glycan structures and for producing recombinant proteins, like antibodies, with modified glycosylation patterns that can enhance their therapeutic efficacy. nih.gov
| Gene Alteration | Cell Line | Effect on N-Glycan Fucosylation | Restoration by Fucose Supplementation | Reference |
|---|---|---|---|---|
| GMD Mutation | CHO (Lec13) | Absence of fucosylation | Yes | researchgate.net |
| SLC35C1 Knockout | HEK293T | Significantly reduced core fucosylation (~8-10% of wild-type) | Nearly complete restoration | nih.govresearchgate.netresearchgate.net |
| SLC35C1/SLC35C2 Double Knockout | HEK239T | Significant reduction in core fucosylation (no more severe than single knockout) | Yes | nih.gov |
| Slc35c1 Knockout | CHO (CHO-gmt5) | Deficient in fucose on N-glycans | Not specified | nih.gov |
Impact on Specific Glycoprotein (B1211001) Fucosylation
The regulation of this compound metabolism has a specific and significant impact on the fucosylation of individual glycoproteins, thereby modulating their function in critical biological processes such as cell signaling, cancer progression, and immune response. nih.govrupress.org The source of the this compound, whether from the de novo or salvage pathway, can determine its utilization for fucosylating different glycoproteins, suggesting that this compound may exist in distinct, non-homogenous cytoplasmic pools. rupress.orgnih.gov
A prominent example is the O-fucosylation of the Notch receptor, a transmembrane protein crucial for cell-fate decisions during development. nih.gov This modification, occurring in the endoplasmic reticulum (ER), is catalyzed by Protein O-fucosyltransferase 1 (POFUT1, or O-fut1 in Drosophila). nih.govnih.gov The O-fucosylation of Notch's epidermal growth factor-like (EGF-like) repeats is essential for its proper signaling. researchgate.netnih.gov Studies have shown that POFUT1 preferentially utilizes this compound originating from exogenous and salvaged sources. In contrast, another ER-localized enzyme, POFUT2, which fucosylates Thrombospondin Type 1 Repeats (TSRs), more efficiently uses this compound from the de novo pathway. rupress.org This differential utilization supports the hypothesis that distinct this compound pools are accessible to different fucosyltransferases and that fucosylation of specific glycoproteins is tightly regulated by metabolic flux. rupress.org In Drosophila, two transporters, Gfr in the Golgi and Efr in the ER, function redundantly to supply this compound for Notch O-fucosylation. researchgate.netnih.gov
In the context of cancer, aberrant fucosylation of specific glycoproteins is a well-established hallmark. nih.govfrontiersin.orgmdpi.com For example, increased fucosylation of alpha-fetoprotein (AFP) and haptoglobin are used as biomarkers for hepatocellular carcinoma and other cancers. nih.gov The enzyme α-1,6-fucosyltransferase (FUT8), which catalyzes core fucosylation, is often highly expressed in various cancers and plays a role in metastasis. frontiersin.org The fucosylation level of these cancer-associated glycoproteins is dependent on both the activity of fucosyltransferases and the availability of the this compound donor substrate. nih.gov
The production of therapeutic antibodies with enhanced antibody-dependent cellular cytotoxicity (ADCC) is another area where the regulation of glycoprotein fucosylation is critical. The absence of fucose on the N-glycan of the Fc region of an antibody significantly enhances its ADCC effect. nih.gov Therefore, cell lines with engineered defects in the this compound synthesis or transport pathways, such as the CHO-gmt5 line, are advantageous for producing afucosylated antibodies with improved therapeutic potential. nih.gov
| Glycoprotein | Fucosylation Type | Key Enzyme/Transporter | Biological Context | Impact of Altered Fucosylation | Reference |
|---|---|---|---|---|---|
| Notch Receptor | O-fucosylation | POFUT1 | Developmental Signaling | Essential for ligand binding and signal transduction. | rupress.orgnih.govnih.gov |
| Alpha-fetoprotein (AFP) | N-fucosylation | FUT8 | Cancer Biomarker (Hepatocellular Carcinoma) | Increased fucosylation serves as a specific tumor marker. | nih.govbohrium.com |
| Haptoglobin | N-fucosylation | Not specified | Cancer Biomarker | Elevated levels of fucosylated haptoglobin found in sera of cancer patients. | nih.gov |
| Antibodies (IgG) | Core N-fucosylation (Fc region) | FUT8, SLC35C1 | Immunotherapy | Absence of core fucose enhances Antibody-Dependent Cellular Cytotoxicity (ADCC). | nih.gov |
| Thrombospondin Repeats (TSRs) | O-fucosylation | POFUT2 | Protein Secretion | POFUT2 preferentially uses de novo synthesized this compound. | rupress.org |
The Biological Significance of this compound in Cellular Processes and Development
Guanosine diphosphate fucose (this compound) is a crucial nucleotide sugar that serves as the sole donor substrate for fucosyltransferases, enzymes responsible for transferring L-fucose residues to various acceptor molecules, including glycoproteins, glycolipids, and oligosaccharides. ontosight.ainih.govresearchgate.netreactome.orgoup.comnih.govmdpi.comacs.orgpnas.orgoup.com This process, known as fucosylation, is a vital post-translational modification in mammalian cells, contributing significantly to the structural diversity and functional complexity of the glycome. ontosight.ainih.govresearchgate.netnih.govmdpi.comacs.orgfrontiersin.org this compound is synthesized through two primary metabolic routes in mammalian cells: the de novo pathway and the salvage pathway. nih.govresearchgate.netreactome.orgoup.comnih.govmdpi.comacs.orgplos.orgnih.gov The de novo pathway, which is constitutively active and accounts for the majority of this compound production under normal conditions, converts GDP-mannose to this compound through a series of enzymatic steps involving GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX). nih.govreactome.orgnih.govplos.orgnih.govresearchgate.net The salvage pathway recycles free L-fucose, either from the extracellular environment or intracellular degradation, converting it into this compound via L-fucokinase and GDP-L-fucose pyrophosphorylase. nih.govreactome.orgoup.commdpi.comacs.orgplos.org Once synthesized in the cytosol, this compound is transported into the lumen of the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases reside and catalyze the transfer of fucose to their target substrates. nih.govnih.govmdpi.com This activated form of fucose is indispensable for a wide array of biological processes and is critical for proper organismal development. nih.govresearchgate.netnih.govacs.orgfrontiersin.orgplos.orgnih.govfishersci.cacenmed.commdpi.comnih.govplos.org
Role of Gdp Fucose in Biological Processes and Organismal Development
Developmental Processes
Mammalian Development (e.g., Notch Signaling, Essential Fucosyltransferases)
In mammals, fucose is incorporated into N-glycans, O-glycans, and glycolipids via the action of thirteen known fucosyltransferases, all of which utilize GDP-fucose as the donor substrate. nih.govresearchgate.netnih.gov These fucosylation events are vital for proper mammalian development. Three fucosyltransferases, FUT8, FUT12/POFUT1, and FUT13/POFUT2, have been identified as essential for proper development in mice. nih.govresearchgate.netnih.gov
This compound plays a critical role in the Notch signaling pathway, an evolutionarily conserved pathway fundamental for embryonic development and adult tissue homeostasis. pnas.orgresearchgate.netglycoforum.gr.jp Mammalian Notch receptors require fucose modification on their epidermal growth factor (EGF)-like repeats to respond optimally to signal induction by canonical Notch ligands. nih.govresearchgate.net This O-fucosylation of Notch is catalyzed by protein O-fucosyltransferase 1 (POFUT1). glycoforum.gr.jpnih.gov Cells with defects in this compound synthesis demonstrate impaired Notch signaling, highlighting the necessity of this nucleotide sugar for Notch function. glycoforum.gr.jp Genetic ablation of POFUT1 in mice results in a more severe phenotype than single Notch knockouts, suggesting the essential nature of O-fucose modifications for all Notch isoforms. glycoforum.gr.jp
The transport of this compound into the Golgi lumen, where many fucosyltransferases reside, is mediated by the this compound transporter SLC35C1. nih.govpnas.orgoup.com Congenital mutations in the gene encoding this transporter cause leukocyte adhesion deficiency type II (LAD II), a syndrome characterized by severe developmental and immune deficiencies. nih.govresearchgate.netnih.govoup.com This underscores the critical role of this compound transport in these processes. While SLC35C1 is the major Golgi this compound transporter, studies suggest the existence of other mechanisms for this compound transport into the secretory pathway, as inactivation of SLC35C1 does not always cause marked defects in Notch signaling during development and shows milder fucosylation defects than those observed in mice unable to synthesize this compound. nih.govresearchgate.net SLC35C2 has been investigated as a potential second this compound transporter, and while it can influence Notch1 fucosylation and optimal Notch signaling in mammalian cells, its exact role as a transporter compared to SLC35C1 is still being elucidated. mdpi.comresearchgate.net
Core fucosylation, catalyzed by FUT8, involves adding a fucose residue via an α1,6-linkage to the innermost GlcNAc residue of N-glycans. mdpi.comresearchgate.net This modification is crucial for various physiological and pathological processes, including cell growth, adhesion, receptor activation, and antibody-dependent cellular cytotoxicity (ADCC). researchgate.net
Plant Development (e.g., Organ Boundary Definition, Leaf Shape)
GDP-L-fucose is also essential for proper plant development, particularly in defining tissue boundaries and influencing leaf shape. nih.govebi.ac.ukresearchgate.netsigmaaldrich.com Studies in Arabidopsis thaliana have shown that GDP-L-fucose is required for the proper establishment of boundary domains in various developmental contexts. nih.govebi.ac.ukresearchgate.net The CUP-SHAPED COTYLEDON (CUC) transcription factors are key regulators of plant boundary formation. nih.govebi.ac.ukresearchgate.net Research has revealed that GDP-L-fucose functions in the same pathway as CUC2 to contribute to organ separation. nih.govebi.ac.ukresearchgate.net
A mutation in the MURUS1 (MUR1) gene, which is responsible for GDP-L-fucose production, simplifies leaf shape and suppresses the highly serrated leaf phenotype observed in lines overexpressing CUC2. nih.govebi.ac.ukresearchgate.netsigmaaldrich.cominrae.fr Detailed morphometric analysis indicates that GDP-L-fucose is required for leaf shape acquisition by supporting differential growth at the leaf margins. nih.govebi.ac.ukresearchgate.net This requirement for GDP-L-fucose in leaf serration development can be confirmed by supplementing mur1-1 plants with exogenous L-fucose, which can be converted to GDP-L-fucose via a salvage pathway. nih.gov
GDP-L-fucose is incorporated into various cell wall glycoconjugates in plants, including xyloglucans, rhamnogalacturonan II, and arabinogalactans, and is also involved in post-translational protein glycosylation. nih.gov The MUR1 gene encodes a GDP-D-mannose 4,6-dehydratase involved in the de novo GDP-L-fucose production pathway in plants. nih.govinrae.fr
The transport of GDP-L-fucose into the Golgi lumen in Arabidopsis is mediated by the Golgi-localized GDP-L-fucose transporter 1 (GFT1). uniprot.orggenscript.comosti.govresearchgate.net GFT1 is the major nucleotide sugar transporter for importing GDP-L-fucose into the Golgi and is required for proper plant growth and development. osti.govresearchgate.net GFT1-silenced Arabidopsis plants show reduced L-fucose content in cell wall components like xyloglucan (B1166014) and rhamnogalacturonan II, as well as in N-glycan structures, accompanied by severe developmental growth defects. osti.govresearchgate.net
Invertebrate Models (e.g., Drosophila melanogaster, Caenorhabditis elegans)
The genetic model organisms Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) have been instrumental in understanding the roles of this compound and fucosylation in development. nih.govoup.com Both organisms express a range of fucosylated glycans, and the synthesis of this compound from GDP-mannose is required for the formation of these glycans. nih.govresearchgate.net
In Drosophila, GDP-L-fucose is synthesized solely through the de novo pathway, catalyzed by the enzymes GDP-mannose 4,6 dehydratase (Gmd) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (Gmer). researchgate.netnih.govpnas.org Mutants deficient in these enzymes exhibit developmental defects. researchgate.netpnas.org For instance, Gmd homozygous mutants survive until the third larval instar but show developmental issues. pnas.org
This compound is essential for Notch signaling in Drosophila, similar to mammals. pnas.orgresearchgate.netglycoforum.gr.jp The Golgi this compound transporter (Gfr), the Drosophila ortholog of the human SLC35C1, specifically transports this compound in vitro. pnas.org Null mutants of Gfr in Drosophila show deficient Notch signaling. pnas.org While Gfr is essential for the addition of fucose to N-glycans on Notch and other proteins in Drosophila larvae, both Gfr and another transporter, Efr, function redundantly for the O-linked fucosylation of Notch in the ER. researchgate.netoup.com Loss of Gfr function in Drosophila results in a severe decrease in terminal fucosylation of N-linked glycans on larval proteins, including the Notch receptor. researchgate.net
Caenorhabditis elegans also requires fucosylation for normal development. researchgate.net The nematode possesses genes encoding enzymes for this compound synthesis, including two forms of GDP-mannose dehydratase (gmd-1 and gmd-2) and one GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase gene (ger-1). nih.govuniprot.org These enzymes are expressed throughout larval development and in adults. uniprot.org Glycan analyses in C. elegans have revealed the presence of fucose-rich N-glycans, with structures varying at different developmental stages, suggesting a role for glycoconjugate biosynthesis during development. oup.com C. elegans and Drosophila both produce N-glycans with core α1,3- and core α1,6-linked fucose residues, which are recognized by antibodies against plant glycoproteins, such as anti-horseradish peroxidase, a marker used to track neuronal pathways in invertebrates. oup.comoup.com
Beyond Glycosylation: Other Potential Roles and Modifications
While the primary known role of this compound is as the donor substrate for fucosyltransferases in glycosylation, research is exploring potential roles and modifications beyond this function.
The biosynthesis of this compound itself is a complex process involving multiple enzymes. In mammals, there are both de novo and salvage pathways for this compound synthesis. nih.govresearchgate.netoup.comresearchgate.netoup.com The de novo pathway converts GDP-mannose to this compound via GDP-mannose 4,6-dehydratase (GMDS) and GDP-L-fucose synthase (GFUS). mdpi.comresearchgate.netresearchgate.net The salvage pathway converts free fucose to this compound. nih.govresearchgate.netoup.comoup.com Impairments in genes encoding enzymes in these pathways can lead to congenital disorders of glycosylation (CDG). researchgate.net
Recent studies have indicated that fucosylation, and thus the availability of this compound, can influence processes like antibody-dependent cellular cytotoxicity (ADCC). nih.govresearchgate.netresearchgate.netoup.compnas.org Core fucosylation of N-glycans on IgG1 antibodies can inhibit their binding to FcγRIIIa, reducing ADCC. nih.govresearchgate.net Modulating fucosylation levels is being explored in the context of developing therapeutic antibodies with enhanced ADCC. oup.compnas.org
Furthermore, alterations in fucosylated proteins have been observed in various pathological processes, including cancer and inflammation, suggesting broader roles for this compound-dependent modifications in disease contexts beyond development. nih.govresearchgate.netnih.govresearchgate.netoup.com For example, increased core fucosylation on proteins like E-cadherin and integrins has been linked to decreased cell adhesion and promotion of cell migration and metastasis in cancer. nih.gov
Methodologies for Research on Gdp Fucose
Enzymatic Synthesis of GDP-Fucose for Research Applications
Enzymatic synthesis offers advantages over purely chemical methods, including higher efficiency, stereo- and regioselectivity, and the ability to operate under milder conditions. Several enzymatic approaches have been developed for the synthesis of this compound and its analogs for research purposes.
Cell-Free Multi-Enzyme Cascade Systems
Cell-free multi-enzyme cascade systems involve the sequential action of isolated enzymes in a controlled reaction environment to synthesize this compound. This approach allows for precise control over reaction conditions and enzyme concentrations, potentially leading to higher yields and purity compared to in vivo systems. One such cascade utilizes enzymes from the de novo pathway, starting from GDP-mannose. This pathway typically involves GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (also known as this compound synthetase, FX or WcaG) acs.orgresearchgate.netresearchgate.net. Another cascade approach utilizes the salvage pathway enzymes, L-fucokinase (FCSK) and this compound pyrophosphorylase (FPGT), to convert free L-fucose into this compound plos.orgresearchgate.net.
Research has explored optimizing these cascades. For instance, a cell-free multi-enzyme cascade has been developed for the production of this compound from fucose, guanosine (B1672433), and polyphosphate, utilizing polyphosphate kinase for ATP regeneration to reduce costs researchgate.net. Another cascade starting from mannose, guanosine, and polyphosphate achieved a final this compound concentration of 7.6 mM (4.5 g/L) with a reaction yield of 72% researchgate.net. Optimization strategies for in vitro enzymatic cascades include cascade design, enzyme selection and optimization, reaction condition optimization, and process design mdpi.com.
Recombinant Enzyme Production and Optimization
The production of recombinant enzymes is a cornerstone of enzymatic synthesis methods. Genes encoding the enzymes involved in this compound biosynthesis, such as GMD and WcaG from Escherichia coli, have been cloned and overexpressed in expression systems like E. coli researchgate.net. Recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP), a bifunctional enzyme from Bacteroides fragilis, has also been successfully expressed in E. coli and used for this compound synthesis from L-fucose, ATP, and GTP pnas.orgnih.gov.
Optimization of recombinant enzyme activity is crucial for improving synthesis efficiency. This involves analyzing enzyme kinetics, determining optimal pH and temperature, and identifying necessary cofactors researchgate.netpnas.org. For example, the kinetic parameters for the B. fragilis FKP have been determined, showing higher maximal activities compared to the Arabidopsis FKP pnas.org. Studies have also investigated the impact of feedback inhibition on enzyme activity, such as the strong feedback inhibition of GMD by this compound researchgate.netrupress.org.
Chemoenzymatic Approaches
Chemoenzymatic approaches combine chemical synthesis steps with enzymatic reactions to produce this compound or its derivatives. This can be particularly useful for synthesizing modified versions of this compound or for preparing precursors that are difficult to obtain solely through enzymatic means. One chemoenzymatic method for the preparative-scale synthesis of this compound and its derivatives exploits the bifunctional enzyme FKP from Bacteroides fragilis to convert L-fucose into this compound via a fucose-1-phosphate intermediate pnas.orgvu.ltpnas.org. This method has been used to prepare a library of Lewis X trisaccharide glycans bearing functional groups at the fucose C-5 position pnas.orgvu.lt. Another approach involves the coupling of guanosine 5′-monophosphomorpholidate with fucose-1-phosphate pnas.org.
Synthesis of Radiolabeled this compound
Radiolabeled this compound is a critical reagent for studies involving glycosyltransferases and nucleotide sugar transporters, allowing for the tracing of fucose incorporation into glycoconjugates and the study of transporter activity oup.com. Enzymatic methods are often employed for the synthesis of radiolabeled this compound from radiolabeled fucose precursors. A facile approach for the preparation of GDP-[³H]L-Fucose utilizes the enzymatic machinery present in the cytosol of Crithidia fasciculata, a protozoan that synthesizes this compound solely via the salvage pathway oup.com. This method involves incubating radiolabeled L-[³H]fucose with a crude enzyme preparation from C. fasciculata in the presence of necessary cofactors oup.com.
Synthesis of this compound Analogs
The synthesis of this compound analogs is important for studying the substrate specificity of fucosyltransferases and for developing potential inhibitors of fucosylation. Both chemical and chemoenzymatic methods are used for this purpose. Chemoenzymatic synthesis, often employing enzymes like FKP, allows for the creation of this compound derivatives with modifications at specific positions of the fucose sugar pnas.orgnih.govvu.lt. For example, this compound analogs bearing unnatural substituents at the C-5 position have been synthesized using a recombinant FKP with relaxed substrate specificity pnas.org. Chemical synthesis methods have also been reported for the synthesis of this compound analogs like GDP-3-deoxy-fucose and GDP-arabinose cdnsciencepub.com. Studies have investigated the inhibitory activities of fluorinated GDP-l-fucose analogs against fucosyltransferases nih.govnih.gov.
Analytical Techniques for this compound Quantification and Characterization
Accurate quantification and characterization of this compound are essential for monitoring synthesis reactions, studying metabolic pathways, and analyzing fucosylation in biological samples. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nucleotide sugars, including this compound plos.orgnih.gov. Ion-pairing, reverse-phase HPLC has been used to separate and quantify purified nucleotide sugars extracted from cells plos.org. An enzymatic method coupled with HPLC analysis has been established for the determination of GDP-L-fucose levels in microsomal fractions, utilizing α1-6-fucosyltransferase to convert a fluorescently labeled oligosaccharide substrate in a this compound-dependent manner nih.gov.
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), provides sensitive and specific detection and characterization of this compound and its analogs acs.orgresearchgate.net. High-resolution mass spectrometry (HR MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of synthesized this compound and its derivatives acs.orgpnas.org. LC-MS approaches can also be used to analyze fucose linkage in glycans rupress.org.
Other techniques include enzymatic assays and fluorescence-based methods. Time-resolved fluorometric high-throughput assays have been developed for the quantitative analysis of GDP-L-fucose, one relying on measuring the activity of α1,3-fucosyltransferase and the other based on the inhibition of fucose-specific lectin binding nih.gov. These methods can be used to monitor this compound levels in cell lysates nih.gov. Characterization of this compound:polysaccharide fucosyltransferase activity has also been performed by monitoring the incorporation of radiolabeled GDP-[¹⁴C]fucose into endogenous acceptors oup.com.
Data Table Examples:
Table 1: Examples of Enzymatic Synthesis of this compound in Cell-Free Systems
| Starting Material | Enzyme System | Product Yield / Concentration | Reference |
| Fucose, Guanosine, Polyphosphate | Multi-enzyme cascade (Salvage pathway) | 7 mM (4.1 g/L), 68% yield | researchgate.net |
| Mannose, Guanosine, Polyphosphate | Multi-enzyme cascade (De novo pathway) | 7.6 mM (4.5 g/L), 72% yield | researchgate.net |
| L-Fucose, ATP, GTP | Recombinant B. fragilis FKP | Preparative scale | pnas.orgnih.gov |
| GDP-mannose | Recombinant E. coli GMD and WcaG | Optimized conversion | researchgate.net |
Table 2: Analytical Techniques Used for this compound
| Technique | Application | Reference |
| HPLC | Separation and quantification | plos.orgnih.gov |
| LC-MS / LC-MS/MS | Detection, identification, and quantification | acs.orgresearchgate.netnih.gov |
| HR MS | Structural confirmation | acs.orgpnas.org |
| NMR Spectroscopy | Structural confirmation | acs.orgpnas.orgcdnsciencepub.com |
| Time-resolved fluorometric assay | High-throughput quantification | nih.gov |
| Enzymatic assay + HPLC | Quantification in biological samples | nih.gov |
High-Performance Liquid Chromatography (HPLC) based Methods
HPLC is a widely used technique for the separation, identification, and quantification of this compound in various research contexts. Its versatility allows for coupling with different detection methods and integration into enzymatic assays.
Coupled Enzymatic Assays
Coupled enzymatic assays linked with HPLC are utilized to determine this compound levels or to monitor fucosyltransferase activity. One approach involves using a fucosyltransferase (such as alpha 1-6-fucosyltransferase, α1-6-FucT) to catalyze the transfer of fucose from this compound to a labeled acceptor substrate. The fucosylated product is then analyzed and quantified by HPLC, with the signal intensity correlating to the initial this compound concentration. nih.govoup.comnih.gov This method has been applied to determine GDP-L-fucose content in biological samples like microsomal fractions from cancer cell lines and rat liver. nih.gov The assay can be designed such that the formation of the fucosylated product, detected by fluorescence or UV absorbance after HPLC separation, is proportional to the amount of this compound present. nih.govacs.org
Another example involves coupling the synthesis of this compound from GDP-mannose using enzymes like GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-mannose epimerase/reductase (GER). acs.org The resulting this compound can then be quantified by HPLC, often after being utilized by a fucosyltransferase with a suitable acceptor molecule, allowing for the estimation of this compound yield. acs.org
Isocratic Reverse Phase HPLC
Isocratic reverse phase HPLC is a specific mode of HPLC separation where the mobile phase composition remains constant throughout the run. This technique is employed for the determination of this compound levels, particularly in cytosolic fractions. oup.comresearchgate.net Reverse phase columns, such as C18 columns, are commonly used. researchgate.net The separation is often achieved using mobile phases containing mixtures of buffers and organic solvents, with detection typically performed by UV absorbance at 260 nm, a wavelength suitable for detecting nucleotides like this compound. Ion-pairing agents can be included in the mobile phase to improve the separation of charged molecules like nucleotide sugars. nsf.gov This method allows for the separation of this compound from other nucleotides and sugar nucleotides, enabling its specific quantification. nsf.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple and relatively rapid chromatographic technique used for the qualitative analysis and monitoring of reactions involving this compound. TLC is often used to check the progress of enzymatic synthesis reactions where this compound is a product. pnas.orgresearchgate.net By using appropriate solvent systems, this compound can be separated from substrates and intermediates, and visualized using staining methods, such as charring after spraying with sulfuric acid, or by quenching of fluorescence if fluorescent plates are used. pnas.orgcdnsciencepub.com Comparing the migration of reaction components to authentic standards of this compound and related molecules (like fucose-1-phosphate or free fucose) allows for the confirmation of this compound formation. pnas.orgresearchgate.net TLC has also been used in the characterization of products of fucosyltransferase reactions, helping to identify fucosylated products based on their altered mobility compared to the acceptor substrate. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structural identity and purity of isolated this compound and its derivatives. acs.orgpnas.orgcdnsciencepub.com Both ¹H NMR and ¹³C NMR are valuable for confirming the presence of characteristic signals corresponding to the fucose moiety, the guanosine base, and the diphosphate (B83284) group. pnas.orgcdnsciencepub.comresearchgate.netnih.govoup.com For instance, the anomeric proton and carbon signals of the fucose residue provide crucial information about its linkage and configuration. cdnsciencepub.com NMR is particularly important when synthesizing this compound analogs or enzymatic reaction products to ensure their correct molecular structure. cdnsciencepub.comnih.gov Analysis of coupling constants in ¹H NMR can further confirm the glycosidic linkages formed in fucosylation reactions. cdnsciencepub.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Tracers
Gas Chromatography-Mass Spectrometry (GC-MS) is utilized in this compound research, particularly when studying the metabolic fate and origin of fucose using isotopically labeled tracers. mdpi.comnih.govapsnet.orgresearchgate.netbiorxiv.org By incubating cells or biological systems with ¹³C-labeled monosaccharides (like glucose, mannose, or fucose), researchers can trace the incorporation of these precursors into the cellular this compound pool and subsequently into fucosylated glycans. mdpi.comnih.govbiorxiv.org After hydrolysis of glycans to release monosaccharides, GC-MS is used to separate and detect the labeled fucose, allowing for the determination of its contribution from different metabolic pathways (de novo synthesis or salvage pathway). mdpi.comnih.govbiorxiv.org This method provides insights into how cells prioritize and utilize different sources of fucose for glycosylation. mdpi.comnih.gov GC-MS can also be used to identify and quantify other monosaccharides present, providing a broader picture of glycosylation changes. biorxiv.org
Enzyme-Linked Immunosorbent Assay (ELISA) for Fucosyltransferase Activity
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method that can be adapted to measure the activity of fucosyltransferases, enzymes that utilize this compound as a donor substrate. While not directly measuring this compound itself, ELISA can quantify the product of a fucosyltransferase reaction, thereby providing an indirect measure of the enzyme's ability to utilize this compound under specific conditions. cdnsciencepub.commybiosource.commybiosource.combiocompare.com In these assays, an acceptor molecule is typically immobilized on a plate, and the fucosylated product formed by the enzyme in the presence of this compound is detected using an antibody specific to the fucosylated structure. cdnsciencepub.commybiosource.commybiosource.com A detection system, often involving an enzyme linked to the antibody, produces a measurable signal (e.g., color change) proportional to the amount of fucosylated product formed. mybiosource.commybiosource.com ELISA can be used to screen for enzyme inhibitors or to assess the activity of different fucosyltransferase variants with this compound or its analogs. cdnsciencepub.com ELISA kits are commercially available for measuring the levels of specific fucosyltransferases, which can be indicative of cellular fucosylation potential, although these kits measure the enzyme protein rather than its direct activity with this compound. mybiosource.commybiosource.combiocompare.com
Mass Spectrometry-based Glycomics/Glycoproteomics for Fucosylation Analysis
Mass spectrometry (MS) is a powerful tool for identifying biomolecules, including glycoproteins and glycans, and is widely used in glycomics and glycoproteomics to analyze fucosylation oup.comnih.gov. MS-based techniques allow for the comprehensive analysis of glycan composition and the identification of glycosylation sites on proteins oup.comnih.gov. Analyzing protein glycosylation at the glycopeptide level is a key part of bottom-up glycoproteomics approaches nih.govresearchgate.net.
Various MS-based methods are employed for fucosylation analysis. For instance, MALDI-MS of 2-aminobenzoic acid-labeled N-glycans has been used to study the N-glycan fucosylation of specific proteins like α-1-acid glycoprotein (B1211001) nih.gov. Electrospray ionization mass spectrometry (ESI-MS) can be used to measure the mass of intact antibodies and assess fucosylation levels researchgate.net. LC-MS/MS is utilized for characterizing manipulated host cell N-glycomes researchgate.net.
Quantitative characterization of core fucosylation can be challenging due to the complexity and heterogeneity of N-linked glycosylation researchgate.net. A mass spectrometry-based method employing sequential enzymatic treatments of intact glycopeptides (STAGE) has been developed to analyze site-specific core fucosylation of glycoproteins researchgate.net. This method uses enzymes like Endo F3 followed by PNGase F treatment to generate mass signatures for glycosites that were formerly modified by core fucosylated N-linked glycans researchgate.net. Applying the STAGE method to human hepatocellular carcinoma and pancreatic ductal adenocarcinoma samples led to the identification of numerous core fucosylated glycosites, demonstrating its utility in characterizing core fucosylation events from complex protein mixtures researchgate.net.
MS-based glycomics profiling allows for comprehensive analysis of cellular glycan composition, revealing how treatments or genetic modifications affect fucosylation levels mdpi.com. For example, glycomics assays of lung cancer cells treated with pictilisib (B1683980) showed a significant reduction in the fucosylation of N-glycans mdpi.com. Site-specific glycoproteomics analysis can further identify which glycoproteins have altered fucosylation and their involvement in cellular pathways mdpi.com.
Data tables are often generated from MS-based analyses to present detailed findings on glycan profiles and fucosylation levels. These tables can show the relative abundances of different N-glycan types, protein abundances, and glycopeptide abundances mdpi.com.
Cell Culture Models and Genetic Engineering for Fucosylation Studies
Cell culture models, particularly mammalian cell lines, are extensively used to study fucosylation and the role of this compound nih.govacs.orgplos.orgresearchgate.netwjgnet.comnih.govcreative-biolabs.com. These models allow for controlled manipulation of cellular processes and genetic pathways involved in fucosylation.
Mammalian Cell Lines (e.g., HeLa, HepG2, CHO)
Various mammalian cell lines are employed in fucosylation research. HeLa, HepG2, and CHO cells are commonly used models oup.comnih.govacs.orgplos.orgresearchgate.netwjgnet.comnih.govcreative-biolabs.comresearchgate.netnih.gov. These cell lines exhibit different glycosylation patterns and can be manipulated to study the effects of altered this compound synthesis or utilization.
Studies using HepG2, HeLa, and CHO cells have investigated the incorporation of exogenous fucose into N-glycans, revealing that different fucose linkages exhibit varying preferences for exogenous fucose researchgate.netnih.gov. For instance, α1-6 core fucose requires less exogenous fucose to become maximally labeled compared to α1-2, α1-3, and α1-4 antennae fucose researchgate.netnih.gov.
CHO cells are particularly important in the biopharmaceutical industry for producing therapeutic proteins like monoclonal antibodies, where glycosylation, including fucosylation, significantly impacts function creative-biolabs.comdiva-portal.org. Studies in CHO cells have explored how culture conditions and genetic modifications affect afucosylation levels diva-portal.orgmdpi.comfrontiersin.org.
HepG2 cells have been used to study the regulation of fucosylation-related genes, such as FUT8, by microRNAs plos.orgplos.orgoncotarget.com. They have also been used to investigate the impact of this compound transporter deficiency on intracellular this compound concentration and fucosylation nih.gov.
Other cell lines like HEK293T, CaCo2, and HCT116 are also used to study fucose incorporation and the role of this compound transporter researchgate.netnih.govnih.gov. T84 and Colo205 cells, human colonic epithelial cell lines, have been used as models to study fucosylation in the context of host cell intoxication by cholera toxin nih.gov.
Genetic Knockout and Knockdown Strategies
Genetic engineering techniques, such as knockout and knockdown, are widely used to investigate the roles of specific genes involved in this compound synthesis, transport, and transfer nih.govplos.orgresearchgate.netwjgnet.comnih.govcreative-biolabs.comfrontiersin.org.
Knockout of the FUT8 gene, which encodes the α1,6-fucosyltransferase responsible for core fucosylation, is a common strategy to generate cell lines producing non-fucosylated proteins creative-biolabs.comfrontiersin.org. FUT8 knockout in CHO cells, for example, leads to a significant decrease in core fucosylated glycans frontiersin.org. Studies have shown that FUT8 knockout can enhance the antibody-dependent cellular cytotoxicity (ADCC) activity of therapeutic antibodies creative-biolabs.com.
Knockdown of genes involved in this compound synthesis, such as GDP-mannose 4,6-dehydratase (GMD), or the this compound transporter (SLC35C1), is also employed to reduce cellular fucosylation plos.orgwjgnet.comnih.gov. Double knockdown of FUT8 and GMD has shown synergistic effects in reducing antibody fucosylation in antibody-producing cells nih.gov. While single knockdown of these genes can reduce fucosylation, it may not completely abolish it nih.gov.
Genetic manipulation can also involve the overexpression of enzymes to increase fucosylation or this compound levels. For instance, generating cell lines with stable expression of fucose mutarotase (B13386317) in HepG2 cells increased fucose incorporation into cellular proteins and enhanced intracellular GDP-L-fucose levels oup.com.
CRISPR/Cas9 technology is increasingly used for targeted gene knockout in cell lines to study glycosylation d-nb.infofrontiersin.org. This allows for efficient and user-friendly genome editing to modify fucosylation pathways d-nb.info.
Reporter Systems for Fucosylation Levels
Reporter systems can be developed to quantify fucosylation levels or the availability of free fucose researchgate.netmdpi.com. These systems often utilize principles of molecular biology and fluorescence.
One example is the development of a fluorescent inducible system for free fucose quantification in Escherichia coli mdpi.com. This system uses a reporter protein like sfGFP under the control of a fucose promoter and the FucR regulator mdpi.com. The fluorescence intensity correlates with the concentration of free fucose, providing a sensitive and specific quantification method mdpi.com. While this example is in E. coli, similar principles could potentially be adapted for mammalian cell systems to monitor fucose availability, which is directly linked to this compound synthesis.
Luciferase reporter systems have been used to study the transcriptional regulation of genes involved in fucosylation, such as the this compound transporter gene, by factors like TGF-β1 plos.org. These systems involve cloning gene promoter regions into luciferase expression vectors and measuring luciferase activity as an indicator of gene expression levels plos.orgplos.org.
Biotechnological and Therapeutic Research Directions
Glycan Engineering for Enhanced Biologics Production
Glycosylation, the process of attaching glycans to proteins, significantly impacts the efficacy, safety, and pharmacokinetics of therapeutic proteins, particularly antibodies. tandfonline.com Engineering the glycosylation profile, specifically the fucosylation status, is a key strategy for enhancing the therapeutic properties of biologics.
Production of Afucosylated Antibodies for Improved Effector Functions
Core fucosylation, the addition of a fucose residue to the innermost GlcNAc of N-glycans on the Fc region of antibodies, can negatively impact antibody-dependent cell-mediated cytotoxicity (ADCC). researchgate.netfrontiersin.org ADCC is a crucial mechanism by which antibodies can target and kill diseased cells, such as cancer cells. tandfonline.com
Producing antibodies that lack this core fucose residue, known as afucosylated antibodies, has emerged as a successful strategy to enhance ADCC and improve the therapeutic potential of monoclonal antibodies. researchgate.netevitria.com Afucosylated IgG1 antibodies demonstrate significantly increased binding affinity to the FcγRIIIa receptor on immune effector cells like natural killer (NK) cells, leading to enhanced ADCC activity. frontiersin.orgrevvity.com This enhanced effector function can potentially lead to improved patient responses and outcomes, particularly in oncology. revvity.com
Strategies for producing afucosylated antibodies often involve manipulating the GDP-fucose biosynthesis pathway in host cell lines, such as Chinese hamster ovary (CHO) cells, commonly used for therapeutic antibody production. evitria.comrevvity.com This can be achieved through genetic engineering to disrupt or inhibit enzymes involved in this compound synthesis or transport. evitria.comrevvity.com For example, inhibiting α-1,6-fucosyltransferase (FUT8), the enzyme responsible for adding the core fucose, or disrupting the this compound transporter (GFT) can lead to the production of afucosylated antibodies. researchgate.netfrontiersin.org Metabolic inhibitors that are converted into this compound analogues can also be used to deplete intracellular this compound or inhibit fucosyltransferases. pnas.orgacs.org
Engineered Fucosylation for Therapeutic Glycoproteins
Beyond afucosylation for enhanced ADCC, engineered fucosylation can be applied to other therapeutic glycoproteins to modulate their function. This compound is the substrate for various fucosyltransferases that create different fucose linkages (e.g., α1,2, α1,3, α1,4, and α1,6) at different positions on glycans. wjgnet.com By controlling the expression of specific fucosyltransferases and the availability of this compound, the fucosylation profile of therapeutic glycoproteins can be tailored.
This engineered fucosylation can influence various properties of glycoproteins, including receptor binding, immune recognition, and serum half-life. For instance, specific fucosylation patterns on therapeutic proteins can be engineered to enhance their interaction with target receptors or to evade clearance by the immune system, thereby improving their therapeutic efficacy and pharmacokinetic profiles. Research in this area aims to design and produce glycoproteins with optimized fucosylation for specific therapeutic applications.
Biosynthesis of Bioactive Fucosides and Human Milk Oligosaccharides
Fucosylated compounds, including bioactive fucosides and human milk oligosaccharides (HMOs), possess significant health benefits. acs.orgresearchgate.net this compound is an essential precursor for the enzymatic synthesis of these complex glycans. acs.orgnih.gov Biotechnological approaches are being developed for their sustainable and scalable production.
Sustainable and Scalable Production Strategies
Traditional methods for obtaining bioactive fucosides and HMOs from natural sources are often limited by low yields and complex purification processes. researchgate.net Consequently, there is a growing interest in developing sustainable and scalable biotechnological production strategies. Microbial fermentation using engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, has emerged as a promising approach for the large-scale production of fucosylated HMOs like 2'-fucosyllactose (B36931) (2'-FL). acs.orgnih.govacs.orgresearchgate.net
These strategies involve metabolic engineering of host strains to enhance the intracellular supply of this compound and the expression of appropriate fucosyltransferases. acs.orgnih.govnih.gov By optimizing the metabolic pathways for this compound biosynthesis (both de novo and salvage pathways) and introducing heterologous fucosyltransferase genes, microbial cell factories can efficiently convert inexpensive carbon sources into valuable fucosylated compounds. acs.orgnih.govresearchgate.netnih.gov
Data from research studies highlight the progress in achieving high titers of fucosylated HMOs using engineered microbial strains. For example, engineered E. coli strains have been reported to produce significant amounts of 2'-FL and lactodifucotetraose (B164709) (LDFT). researchgate.netresearchgate.net
Example Data Table: Microbial Production of Fucosylated HMOs
| HMO Produced | Host Organism | Production Titer (g/L) | Key Engineering Strategies | Source |
| 2'-FL | Escherichia coli | ~7.14 | Deletion of arcA, mixed carbon source (glucose and glycerol) | researchgate.net |
| 2'-FL | Saccharomyces cerevisiae | 0.51 | Introduction of lactose (B1674315) transporter, de novo GDP-L-fucose pathway, α1,2-fucosyltransferase | acs.orgresearchgate.net |
| LDFT | Escherichia coli | 5.1 | Deletion of degradation pathways, enhanced transporter expression, modular induction | researchgate.net |
| LNFP I | Escherichia coli | ~30.47 | De novo this compound pathway, specific α1,2-fucosyltransferase, improved this compound supply | researchgate.net |
Note: This table is illustrative and represents findings from specific studies. Production titers can vary significantly depending on the strain, fermentation conditions, and optimization strategies.
Development of Multi-Enzyme Biocatalytic Cascades
In addition to whole-cell fermentation, in vitro multi-enzyme biocatalytic cascades are being developed for the synthesis of this compound and fucosylated oligosaccharides. frontiersin.orgnih.govwikipedia.orgresearchgate.net These cascades utilize a series of enzymes in a single reaction vessel to convert simple, low-cost substrates into the desired products. researchgate.netgoogle.com
Multi-enzyme cascades offer advantages such as precise control over reaction conditions, reduced purification steps, and the ability to use enzymes with specific activities. google.com Researchers have developed cascades for the synthesis of this compound from precursors like guanosine (B1672433) and fucose, or mannose. researchgate.netgoogle.comacs.org These cascades often involve enzymes from the this compound de novo or salvage pathways, coupled with enzyme regeneration systems for cofactors like ATP and NADPH. researchgate.netacs.org
Studies have demonstrated the successful production of this compound at gram-scale using optimized multi-enzyme cascades. researchgate.netacs.org These in vitro systems can then be coupled with fucosyltransferases to synthesize specific fucosylated HMOs or other bioactive fucosides. nih.gov The development of efficient and cost-effective multi-enzyme cascades is crucial for the sustainable and scalable production of these valuable compounds.
Modulating Fucosylation for Disease Intervention (excluding clinical trial data)
Aberrant protein fucosylation is associated with various diseases, including cancer, inflammation, and infectious diseases. wjgnet.comresearchgate.netaacrjournals.org Modulating fucosylation levels or patterns by targeting this compound metabolism or fucosyltransferase activity presents a potential therapeutic strategy.
Research in this area focuses on understanding the role of fucosylation in disease progression and developing methods to normalize or alter fucosylation for therapeutic benefit. For example, increased fucosylation has been observed in various cancers, and targeting fucosyltransferases or this compound synthesis pathways is being explored as a way to inhibit tumor growth and metastasis. wjgnet.comresearchgate.netaacrjournals.org Inhibitors of this compound biosynthetic enzymes, such as FX, have shown potential in suppressing cancer cell invasion in preclinical studies. researchgate.net
Conversely, in some conditions, enhancing fucosylation might be therapeutically beneficial. For instance, in certain immune deficiencies related to fucose metabolism, L-fucose supplementation has shown potential to partially ameliorate symptoms by supporting this compound synthesis. researchgate.net
Understanding the complex interplay between this compound availability, fucosyltransferase activity, and disease pathogenesis is crucial for developing effective therapeutic interventions that modulate fucosylation. Research continues to explore the potential of targeting this compound metabolism for the treatment of a range of diseases.
Strategies for Altering Fucose Metabolism in Disease Models
Modulating fucose metabolism, often by targeting the enzymes responsible for this compound synthesis or utilization, is an active area of research in various disease models. The de novo pathway, which converts GDP-mannose to this compound, and the salvage pathway, which converts free fucose to this compound, are the primary routes for this compound synthesis in mammalian cells oup.comacs.orgnih.govnih.gov. Strategies to alter fucose metabolism in disease models frequently involve inhibiting these pathways or the fucosyltransferases that utilize this compound.
Inhibition of fucosylation has shown promise as a potential therapeutic approach in animal models of tumors, arthritis, and sickle cell disease acs.org. Metabolic inhibitors that interfere with this compound biosynthesis or act as competitive inhibitors of fucosyltransferases are being investigated. For example, 2-fluorofucose (2FF) is a widely used fucosylation inhibitor that is taken up by cells and metabolized to its GDP-analogue, GDP-2-fluorofucose nih.gov. This analogue can decrease fucosylation by feedback inhibition of the de novo biosynthesis pathway and by competitively inhibiting fucosyltransferases acs.orgnih.govnih.gov. Studies using 2FF in liver and breast cancer cells in vitro have shown reduced proliferation and migration nih.gov. In vivo studies with 2FF have also demonstrated delayed tumor growth in mouse models of colorectal carcinoma, breast cancer, and lymphoma chemrxiv.org.
Another class of metabolic inhibitors, such as Fucotrim I and II, are designed to target GDP-Mannose 4,6-Dehydratase (GMDS), a key enzyme in the de novo this compound biosynthesis pathway oup.com. These inhibitors have been shown to decrease prostate cancer cell growth and downregulate genes and proteins involved in disease progression in prostate cancer cell models oup.com.
Furthermore, fucose itself has been explored for its potential to ameliorate disease. In a colitis model, fucose treatment was shown to reduce the proinflammatory properties of Fusobacterium nucleatum by altering its metabolism and decreasing the production of proinflammatory metabolites frontiersin.orgnih.gov. This suggests a potential application of fucose as a functional food or prebiotic in treating F. nucleatum-related colitis frontiersin.orgnih.gov.
Research findings on the effects of fucosylation inhibitors in disease models are summarized in the table below:
| Inhibitor/Strategy | Target | Disease Model(s) | Observed Effect(s) | Source(s) |
| 2-Fluorofucose (2FF) | This compound biosynthesis (feedback) & FUTs (competitive) | Liver cancer (in vitro), Breast cancer (in vitro), Colorectal carcinoma (mouse), Breast cancer (mouse), A20 lymphoma (mouse), APAP-induced acute liver injury (in vivo) | Reduced proliferation and migration, Delayed tumor growth, Relieved liver injury, suppressed oxidative stress and mitochondria damage | nih.gov, chemrxiv.org, frontiersin.org |
| Fucotrim I and II | GMDS (de novo pathway) | Prostate cancer cell models | Decreased cell growth, downregulated disease progression-related genes/proteins, induced apoptosis (Fucotrim I and II) | oup.com |
| Fucose treatment | Fusobacterium nucleatum metabolism | Colitis (mouse) | Ameliorated proinflammatory properties of bacteria, reduced proinflammatory metabolites | frontiersin.org, nih.gov |
| 6,6-difluoro-L-fucose & 6,6,6-trifluoro-L-fucose | Unclear (not primarily FUT8) | Human colon cancer cells, HUVECs (in vitro) | Significant inhibition of cell proliferation | acs.org, acs.org, nih.gov |
| β-carbafucose | Fucose salvage pathway, FUTs (incompetent substrate) | Various cell lines (in vitro) | Blocks cellular fucosylation, enables production of afucosylated antibodies | pnas.org, nih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Use of Fucose Analogs as Research Probes
Fucose analogs are valuable tools for studying fucosylation in biological systems. These synthetic sugar derivatives can be incorporated into glycans by cellular machinery, allowing for the detection, visualization, and manipulation of fucosylated structures mdpi.comresearchgate.netnih.gov.
Clickable fucose analogs, containing functional groups like alkynes or azides, are widely used research probes. Once incorporated into glycans, these functional groups can be tagged with fluorescent dyes or other labels via click chemistry, enabling the imaging and analysis of fucosylated glycoproteins mdpi.comnih.govsinica.edu.tw. Examples of such analogs include 6-azido-Fuc (6-Az-Fuc), 6-alkynyl-Fuc (6-Alk-Fuc), and 7-alkynyl-Fuc (7-Alk-Fuc) mdpi.com. These analogs are typically supplied in peracetylated forms to facilitate cellular uptake, after which they are converted to their this compound analog counterparts via the salvage pathway and utilized by fucosyltransferases mdpi.comnih.gov.
Beyond detection, some fucose analogs can also act as inhibitors of fucosylation, providing a means to study the functional consequences of altered fucosylation. For instance, 6-alkynyl-fucose (B605009) has been reported to specifically inhibit the this compound biosynthetic enzyme FX, leading to the depletion of endogenous fucosylated glycans researchgate.net.
Metabolic glycoengineering, which involves supplying cells with modified sugar analogs, is a straightforward strategy to create modified glycans and study their roles nih.gov. Fucose analogs have been successfully applied in this approach to modify fucosylation patterns on recombinant glycoproteins, demonstrating their utility in biotechnological applications nih.gov.
The use of fucose analogs as research probes allows for:
Glycan detection and visualization: Enabling researchers to track the synthesis, trafficking, and localization of fucosylated glycans in cells and tissues mdpi.comresearchgate.netsinica.edu.tw.
Inhibition of glycosylation: Providing tools to block fucosylation and investigate the functional roles of specific fucosylated structures mdpi.comresearchgate.net.
Metabolic glycoengineering: Allowing for the creation of cells or proteins with altered fucosylation patterns for research and potential therapeutic applications nih.gov.
The development of new fucose analogs with improved properties, such as higher incorporation efficiency, lower toxicity, and enhanced specificity for particular fucosyltransferases, continues to advance the study of fucosylation researchgate.net.
Q & A
Q. What experimental approaches are used to study GDP-fucose biosynthesis in bacterial systems?
To investigate this compound biosynthesis in organisms like Caulobacter crescentus, researchers typically combine genetic knockout studies with biochemical pathway analysis. For example:
- Genetic disruption : Knocking out fcl (this compound synthase) to observe EPS production defects .
- Enzyme assays : Measuring activity of GDP-mannose 4,6-dehydratase (Gmd) and this compound synthase (Fcl) using spectrophotometric or chromatographic methods .
- Metabolite tracing : Using isotopically labeled GDP-mannose to track fucose incorporation into exopolysaccharides (EPS) .
Q. How can researchers quantify intracellular this compound levels in eukaryotic cells?
Methods include:
- Liquid chromatography-mass spectrometry (LC-MS) : Direct quantification of this compound pools in cell lysates .
- Fluorescent labeling : Using lectins like Aleuria aurantia lectin (AAL) to detect fucosylated glycans, indirectly inferring this compound availability .
- Radiolabeled fucose uptake assays : Tracking incorporation of ³H-fucose into glycoconjugates .
Q. What are the primary functions of this compound in mammalian glycosylation?
this compound serves as the donor substrate for:
- Core fucosylation : Critical for Notch signaling and immune cell adhesion via α1,6-fucose linkages on N-glycans .
- O-fucosylation : Modifies epidermal growth factor-like (EGF) repeats in proteins like Notch, regulating ligand-binding specificity .
Methodologically, these roles are validated using: - Knockout models : SLC35C1 mutants to disrupt this compound transport into the Golgi .
- Enzymatic inhibitors : 2-fluoro-fucose (2FF) to block fucosylation pathways .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound transporter regulation data?
Discrepancies between mRNA and protein expression levels (e.g., TGF-β1-induced SLC35C1 upregulation) require orthogonal validation:
- Time-course experiments : Track transcript (qRT-PCR) and protein (Western blot) levels over time to account for translational delays .
- Pulse-chase assays : Measure this compound turnover rates in transporter-deficient cells .
- Compartment-specific quantification : Isolate Golgi membranes to directly assess transporter activity .
Q. What structural biology techniques elucidate this compound binding in enzymes like SPINDLY?
- Cryo-EM : Resolve conformational states of SPINDLY-GDP-fucose complexes at near-atomic resolution (e.g., 3.2 Å) .
- Mutagenesis : Target conserved residues in the active site (e.g., Asp174 in SPINDLY) to validate this compound binding via loss-of-function assays .
- Hydrogen-deuterium exchange (HDX) : Map dynamic regions of the enzyme during substrate binding .
Q. How is feedback inhibition by this compound experimentally characterized in metabolic pathways?
- Enzyme kinetics : Use Lineweaver-Burk plots to identify non-competitive inhibition of GDP-mannose 4,6-dehydratase (Ki = 95.4 ± 1.85 μM) .
- Isothermal titration calorimetry (ITC) : Measure binding affinity between this compound and dehydratase .
- Metabolite profiling : Compare intracellular this compound and GDP-mannose levels under pathway perturbation (e.g., RNAi knockdowns) .
Q. What strategies differentiate roles of competing this compound transporters (e.g., SLC35C1 vs. Slc35c2)?
- Co-localization studies : Immunofluorescence microscopy with Golgi/ERGIC markers .
- Substrate competition assays : Compare this compound uptake kinetics in cells overexpressing each transporter .
- CRISPR-Cas9 screens : Identify transporter-specific phenotypes in glycoprotein fucosylation (e.g., Notch vs. EGF repeat modification) .
Methodological Best Practices
Q. How should researchers design controls for this compound-related experiments?
- Negative controls : Use SLC35C1 KO cells or fucose-free media to baseline fucosylation .
- Pharmacological controls : Treat cells with 2FF to distinguish de novo synthesis vs. salvage pathways .
- Enzyme activity controls : Include catalytically dead mutants (e.g., SPINDLY D174A) in structural studies .
Q. What statistical methods are critical for analyzing this compound quantification data?
- ANOVA with Tukey post-hoc tests : Compare means across multiple conditions (e.g., fucose supplementation levels) .
- Error propagation : Account for technical variability in LC-MS measurements using standard error of the mean (SEM) .
- Dose-response modeling : Fit sigmoidal curves to determine IC₅₀ values for inhibitors like this compound .
Q. How can conflicting data on this compound’s role in disease models be addressed?
- Multi-omics integration : Combine glycoproteomics, transcriptomics, and metabolomics to identify context-dependent regulation .
- In vivo validation : Use tissue-specific KO models (e.g., liver vs. intestinal epithelia) to dissect organ-level effects .
- Orthogonal assays : Cross-validate findings using lectin arrays, glycan mass spectrometry, and functional readouts (e.g., cell migration) .
Data Presentation Guidelines
- Tables : Include kinetic parameters (Km, Vmax, Ki) for enzyme studies .
- Figures : Use line graphs for time-course data (e.g., TGF-β1 induction) and bar plots for comparative quantification .
- Supplemental Data : Provide raw cryo-EM density maps, SDS-PAGE gels, and statistical analysis scripts for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
